7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H14F3N5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.12012995 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Biochemical Analysis
Biochemical Properties
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the CDK2 active site .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits potent cytotoxic activity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell viability . Additionally, the compound influences cell signaling pathways by inhibiting CDK2, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have confirmed the strong binding affinity of the compound to CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific cellular compartments are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .
Properties
IUPAC Name |
7-(benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5/c1-13-11-17(28-12-25-15-9-5-6-10-16(15)28)29-20(26-13)18(14-7-3-2-4-8-14)19(27-29)21(22,23)24/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPXAQKJAKMNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.